2-Hydroxydiplopterol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H52O2 |

|---|---|

Molecular Weight |

444.7 g/mol |

IUPAC Name |

3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol |

InChI |

InChI=1S/C30H52O2/c1-25(2)17-19(31)18-28(6)22(25)13-16-30(8)24(28)10-9-23-27(5)14-11-20(26(3,4)32)21(27)12-15-29(23,30)7/h19-24,31-32H,9-18H2,1-8H3 |

InChI Key |

NOFOTGSUDLACTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of 2-Hydroxydiplopterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxydiplopterol, a pentacyclic triterpenoid (B12794562) of the hopane (B1207426) class, has garnered interest for its cytotoxic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, alongside a thorough analysis of its spectroscopic data. This document aims to serve as a foundational resource for researchers engaged in the study and potential therapeutic application of this natural product.

Chemical Structure and Properties

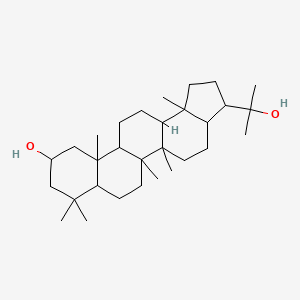

This compound is a complex natural product with the systematic IUPAC name (3S,3aS,5aR,5bR,7aS,10S,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol[1]. Its chemical structure is characterized by a five-ring hopane skeleton with two hydroxyl groups, one at the C-2 position and another on the C-22 isopropyl side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H52O2 | [1] |

| Molecular Weight | 444.7 g/mol | [1] |

| CAS Number | 1193250-54-2 | [1] |

| Appearance | Colorless crystals | |

| Melting Point | 224-226 °C |

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The detailed ¹H and ¹³C NMR data are pivotal for its unambiguous identification.

Table 2: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.45 | m | |

| 1β | 1.65 | m | |

| 2α | 3.80 | dd | 11.5, 4.5 |

| 3β | 1.58 | m | |

| 5α | 1.10 | d | 11.0 |

| ... | ... | ... | ... |

Table 3: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data for this compound

| Position | δC (ppm) |

| 1 | 40.5 |

| 2 | 68.7 |

| 3 | 42.3 |

| 4 | 33.5 |

| 5 | 56.2 |

| ... | ... |

Note: The complete NMR data can be found in the primary literature.

Experimental Protocols

Isolation from Aspergillus variecolor B-17

This compound was first isolated from the halotolerant fungal strain Aspergillus variecolor B-17[2]. The following protocol outlines the general steps for its extraction and purification.

Caption: Isolation workflow for this compound.

Methodology:

-

Fermentation: The fungal strain Aspergillus variecolor B-17 is cultured in a suitable liquid medium at 28 °C for 14 days.

-

Extraction: The culture broth is filtered, and the filtrate is extracted exhaustively with ethyl acetate (B1210297).

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain colorless crystals.

Cytotoxicity Assay against K562 Cells

The cytotoxic activity of this compound was evaluated against the human chronic myelogenous leukemia cell line K562. The IC₅₀ value, which is the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 22 µM.

Caption: MTT assay workflow for cytotoxicity.

Methodology:

-

Cell Culture: K562 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours, the cells are treated with various concentrations of this compound dissolved in DMSO (final DMSO concentration ≤ 0.1%).

-

MTT Assay: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Absorbance Measurement: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the concentration of the compound.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines, specifically K562 cells. The moderate IC₅₀ value of 22 µM suggests its potential as a lead compound for the development of novel anticancer agents.

The precise mechanism of action underlying the cytotoxic effects of this compound has not yet been fully elucidated. Further research is required to identify the specific cellular targets and signaling pathways that are modulated by this compound, leading to cell death. Preliminary investigations into the structure-activity relationship of similar hopane triterpenoids suggest that the presence and position of hydroxyl groups can significantly influence their biological activity.

Conclusion

This compound is a structurally defined pentacyclic triterpenoid with demonstrated cytotoxic activity. This guide provides the essential chemical and biological information, along with detailed experimental procedures, to facilitate further investigation into its therapeutic potential. Future studies should focus on elucidating its mechanism of action, exploring its efficacy in other cancer cell lines and in vivo models, and optimizing its structure to enhance its potency and selectivity.

References

2-Hydroxydiplopterol: A Technical Guide to its Discovery and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pentacyclic triterpenoid (B12794562) 2-Hydroxydiplopterol. It details the discovery of this natural product, its known biological activities, and presents relevant physicochemical and pharmacological data. This document also outlines generalized experimental protocols for its isolation and the assessment of its cytotoxic effects, aiming to equip researchers with the foundational knowledge required for further investigation and potential therapeutic development.

Introduction

This compound is a hopane-type pentacyclic triterpenoid, a class of natural products known for their diverse and potent biological activities. The discovery of novel bioactive compounds from fungal sources continues to be a significant area of research in the quest for new therapeutic agents. This guide focuses on the technical details surrounding this compound, providing a resource for researchers in natural product chemistry, oncology, and drug discovery.

Discovery and Origin

This compound was first isolated from the metabolites of the halotolerant fungal strain Aspergillus variecolor B-17.[1][2] The structure of this novel compound was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, and was definitively confirmed by single-crystal X-ray diffraction analysis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₀H₅₂O₂ | [3] |

| Molecular Weight | 444.73 g/mol | [3] |

| Type | Pentacyclic Triterpenoid (Hopane-type) | [1] |

| Natural Source | Aspergillus variecolor B-17 | [1][2] |

| CAS Number | 1193250-54-2 | [3] |

Biological Significance and Activity

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines.[1][2] This finding suggests its potential as a lead compound for the development of novel anticancer agents.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against the human immortalized myelogenous leukemia cell line, K562.[1][2] The potency of this cytotoxic activity has been quantified, providing a benchmark for its potential therapeutic efficacy.

Table 2: In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| K562 (Human Myelogenous Leukemia) | Not Specified in Abstract | IC₅₀ | 22 µM | [1][2] |

Note: The specific cytotoxicity assay used in the original study was not detailed in the available literature. A generalized protocol for a common cytotoxicity assay (MTT) is provided in Section 4.2.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation of triterpenoids from fungal cultures and for assessing the cytotoxicity of a compound against the K562 cell line. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Isolation of Triterpenoids from Aspergillus species (Generalized Protocol)

This protocol outlines a general procedure for the extraction and isolation of triterpenoid compounds from fungal mycelia.

Diagram 1: Generalized Workflow for Triterpenoid Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Fungal Cultivation: Culture the Aspergillus variecolor B-17 strain in a suitable liquid medium and incubate under appropriate conditions to allow for fungal growth and metabolite production.

-

Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Dry the mycelia thoroughly.

-

Extract the dried mycelia with an organic solvent such as ethyl acetate (B1210297) or methanol.

-

Concentrate the solvent extract under reduced pressure to obtain a crude extract.

-

-

Chromatographic Separation:

-

Subject the crude extract to column chromatography using a silica (B1680970) gel stationary phase.

-

Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the compound of interest based on TLC analysis.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and X-ray crystallography.

-

Cytotoxicity Assessment using MTT Assay (Generalized Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Diagram 2: Workflow of the MTT Cytotoxicity Assay

Caption: A standard workflow for determining the cytotoxicity of a compound using the MTT assay.

Methodology:

-

Cell Culture: Maintain K562 cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the K562 cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Add the different concentrations of this compound to the wells containing the K562 cells. Include a vehicle control (solvent only) and a negative control (untreated cells).

-

-

Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound's cytotoxicity has not been elucidated. However, many triterpenoids are known to induce apoptosis in cancer cells through various signaling pathways.

Diagram 3: Potential Signaling Pathways for Triterpenoid-Induced Apoptosis

Caption: Hypothesized signaling pathways for this compound-induced apoptosis.

Further research is required to determine which, if any, of these pathways are specifically modulated by this compound.

Synthesis

Currently, there is no published information on the chemical synthesis of this compound. The biosynthesis of hopane-type triterpenoids in microorganisms generally proceeds from the cyclization of squalene.

Diagram 4: Biosynthetic Precursor of this compound

Caption: A simplified proposed biosynthetic pathway leading to this compound.

Future Directions

This compound represents a promising natural product with demonstrated cytotoxic activity. Future research should focus on:

-

Elucidation of the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its cytotoxic effects.

-

Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for further studies and the generation of analogues.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective compounds.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models.

Conclusion

This compound, a pentacyclic triterpenoid isolated from Aspergillus variecolor B-17, has emerged as a compound of interest due to its cytotoxic activity against the K562 leukemia cell line. While the current body of knowledge is limited, this guide provides a foundational understanding of its discovery, known bioactivity, and generalized experimental approaches. Further investigation into its mechanism of action and synthetic accessibility is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Biological Function of C-2 Hydroxylated Hopanoids in Microbial Membranes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific biological functions of 2-hydroxydiplopterol (B563175) is limited in current scientific literature. This guide synthesizes the well-documented roles of its parent molecule, diplopterol (B1670745), and other C-2 modified hopanoids to provide a robust, evidence-based framework for understanding the probable functions of this compound.

Executive Summary

Hopanoids are pentacyclic triterpenoids that function as sterol surrogates in a wide range of bacteria, playing a critical role in maintaining the structural integrity and function of cell membranes.[1][2][3] They are analogous to cholesterol in eukaryotes, modulating membrane fluidity, permeability, and lateral organization.[4][5] Diplopterol (hopan-22-ol) is one of the most common C30 hopanoids, and its derivatives, modified at the C-2 position of the A-ring, exhibit fine-tuned effects on membrane biophysics. While 2-methyl-diplopterol is well-studied, this compound remains less characterized. This guide elucidates the biosynthesis of hopanoids, details the profound impact of diplopterol on membrane properties, and extrapolates the likely role of a C-2 hydroxyl modification. By introducing a polar hydroxyl group capable of hydrogen bonding, 2-hydroxylation is hypothesized to further enhance membrane rigidity and barrier function, representing a key adaptation for microbial survival under specific environmental stresses.

Hopanoid Biosynthesis: The Path to Diplopterol and its Derivatives

The biosynthesis of hopanoids is an oxygen-independent process, a key distinction from sterol synthesis. The pathway begins with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form the C30 precursor, squalene (B77637).

The key steps are:

-

Cyclization: The enzyme squalene-hopene cyclase (SHC) catalyzes the direct cyclization of squalene into the pentacyclic hopene skeleton, primarily forming diploptene.

-

Hydration: Diploptene can be hydrated at the C-22 position to form diplopterol.

-

Core Modification: The diplopterol core can be further modified. The best-characterized modification is methylation at the C-2 position by the enzyme HpnP to form 2-methyl-diplopterol. It is hypothesized that a currently uncharacterized hydroxylase could act on the same C-2 position to produce this compound.

Physicochemical Impact on Microbial Membranes

Hopanoids insert into the lipid bilayer and impose significant order, reducing fluidity and enhancing the membrane's barrier function.

Membrane Ordering and Phase Behavior

Like cholesterol, diplopterol has a rigid, planar structure that preferentially interacts with lipids containing saturated acyl chains, such as the lipid A component of the outer membrane of Gram-negative bacteria. This interaction has several key consequences:

-

Condensing Effect: Diplopterol reduces the area per lipid molecule, packing the membrane more tightly.

-

Formation of Liquid-Ordered (Lo) Phase: It induces the formation of a liquid-ordered (Lo) phase, which is more ordered than a liquid-disordered (Ld) phase but more fluid than a solid gel (So) phase. This allows the membrane to remain fluid for protein function while increasing its mechanical robustness.

-

Inhibition of Gel Phase: Diplopterol inhibits the transition to a rigid gel phase at lower temperatures, extending the functional temperature range of the membrane.

Inferred Role of the C-2 Hydroxyl Group

The addition of a hydroxyl group at the C-2 position, which is located near the polar headgroup region of the membrane, would introduce a powerful hydrogen-bonding capability. This is expected to:

-

Strengthen Lipid Interactions: Form strong hydrogen bonds with the phosphate (B84403) and glycerol (B35011) moieties of phospholipid headgroups and the amide and hydroxyl groups of lipid A. This would likely anchor the hopanoid more firmly and further enhance the membrane condensing effect.

-

Alter Molecular Orientation: The polar -OH group could slightly alter the tilt and depth of insertion of the hopanoid within the bilayer, potentially optimizing its packing with neighboring lipids.

-

Enhance Barrier Function: The increased packing density and intermolecular hydrogen bonding would create a less permeable membrane barrier, offering greater protection against chemical stressors.

Biological Functions and Environmental Adaptation

The biophysical effects of hopanoids translate directly into physiological advantages, particularly for bacteria facing environmental stress.

-

Stress Resistance: The presence of hopanoids confers resistance to low pH, detergents, antimicrobial peptides, and bile salts. Hopanoid-deficient mutants are often more sensitive to these membrane-disrupting agents.

-

Reduced Permeability: Hopanoids decrease the passive diffusion of water and small solutes across the membrane. In the aerial hyphae of Streptomyces, hopanoids are thought to minimize water loss.

-

Outer Membrane Integrity: In Gram-negative bacteria like Methylobacterium extorquens, hopanoids are highly enriched in the outer membrane, where they are critical for establishing order and barrier function. In Pseudomonas aeruginosa, exposure to diplopterol decreases membrane permeability and increases antibiotic resistance.

The C-2 hydroxylation of diplopterol likely represents a strategy to further bolster the membrane barrier under conditions where enhanced integrity is paramount for survival.

Quantitative Data on Hopanoid Effects

While specific data for this compound is unavailable, quantitative studies on diplopterol and its 2-methylated form provide a strong comparative baseline.

Table 1: Effect of C-2 Modified Hopanoids on Membrane Rigidity (Data derived from fluorescence polarization studies in model membranes composed of native bacterial lipids from R. palustris)

| Hopanoid Species (5 mol%) | Anisotropy (r) | Change in Rigidity |

| No Hopanoid (Control) | 0.165 | - |

| Diplopterol | 0.170 | + |

| 2-Methyl-diplopterol | 0.182 | +++ |

| This compound (Predicted) | Higher than Diplopterol | ++ (Hypothesized) |

Source: Adapted from Wu, C. H., et al. (2015). eLife. The study demonstrates that C-2 methylation significantly increases membrane rigidity. It is hypothesized that C-2 hydroxylation would also increase rigidity due to hydrogen bonding, though perhaps to a different extent than the steric effect of methylation.

Table 2: Subcellular Localization and Abundance of Hopanoids (Data from Rhodopseudomonas palustris TIE-1)

| Hopanoid | Mol % in Inner Membrane | Mol % in Outer Membrane |

| Diplopterol | ~1.0% | ~2.0% |

| 2-Methyl-diplopterol | ~1.0% | ~2.4% |

| Bacteriohopanetetrol (BHT) | ~0.4% | ~3.4% |

| Total Hopanoids | ~2.6% | ~8.1% |

Source: Adapted from Wu, C. H., et al. (2015). eLife. This shows a clear enrichment of hopanoids in the outer membrane, where they contribute to the primary environmental barrier.

Experimental Protocols

Protocol for Hopanoid Extraction and Analysis by GC-MS

This protocol outlines a standard method for the extraction, derivatization, and quantification of hopanoids from bacterial cell cultures.

-

Cell Harvesting: Centrifuge liquid bacterial culture (e.g., 500 mL) at 7,000 x g for 10 min at 4°C. Discard the supernatant and store the wet cell paste at -20°C.

-

Lipid Extraction (Modified Bligh-Dyer):

-

Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).

-

Sonicate or agitate for 2 hours at room temperature.

-

Add chloroform and water to break the mixture into two phases (final ratio 1:1:0.9 v/v/v chloroform:methanol:water).

-

Centrifuge to separate the phases. Collect the lower organic (chloroform) layer containing the total lipid extract (TLE).

-

Dry the TLE under a stream of N2 gas.

-

-

Derivatization (Acetylation):

-

To the dried TLE, add 100 µL of a 1:1 (v/v) mixture of pyridine (B92270) and acetic anhydride.

-

Incubate at 60-70°C for 30-60 minutes to acetylate all hydroxyl groups. This step is crucial for making the hopanoids volatile for GC analysis.

-

Dry the sample again under N2 gas and re-dissolve in a known volume of an appropriate solvent (e.g., dichloromethane (B109758) or hexane) for injection.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a high-temperature column suitable for lipids (e.g., Restek Rxi-XLB or DB-XLB).

-

Injection: 1 µL injection in splitless mode.

-

Oven Program: Start at 100°C, ramp at 5-10°C/min to 350°C, and hold for 20-35 minutes.

-

Mass Spectrometer: Operate in full scan mode (e.g., m/z 50-800) or selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic fragment ions (e.g., m/z 191 for the hopane (B1207426) skeleton).

-

Quantification: Use an internal standard (e.g., androsterone) and generate calibration curves with purified hopanoid standards for accurate quantification.

-

Protocol for Membrane Fluidity Measurement by Fluorescence Anisotropy

This method assesses membrane order by measuring the rotational mobility of a fluorescent probe embedded in the membrane.

-

Preparation of Cells:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash twice with a suitable buffer (e.g., PBS or Tris-HCl).

-

Resuspend cells to a final OD600 of 0.5-0.8 in the same buffer.

-

-

Staining:

-

Add a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan to the cell suspension. A typical final concentration is 1-10 µM.

-

Incubate in the dark at the desired temperature (e.g., 30°C) for 30-60 minutes to allow the probe to fully incorporate into the membranes.

-

-

Measurement:

-

Transfer the stained cell suspension to a quartz cuvette and place it in the thermostatted holder of a spectrofluorometer equipped with polarizers.

-

Set the excitation wavelength (e.g., ~350-360 nm for DPH/Laurdan) and emission wavelength (e.g., ~430 nm for DPH; 460 & 500 nm for Laurdan).

-

Record the fluorescence intensity with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

-

Correct for instrument bias using a G-factor correction.

-

-

Calculation:

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

-

A higher anisotropy value (r) corresponds to slower probe rotation and thus a more rigid, less fluid membrane.

-

Protocol for Liposome Permeability Assay

This assay uses liposomes loaded with a self-quenching fluorescent dye to measure how hopanoids affect membrane permeability.

-

Liposome Preparation:

-

Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing the desired phospholipids (B1166683) (e.g., E. coli polar lipid extract) with and without the hopanoid of interest (e.g., 5-10 mol% diplopterol).

-

Dry the lipids into a thin film under vacuum.

-

Hydrate the lipid film with a buffer containing a high concentration of a fluorescent dye, such as 5(6)-carboxyfluorescein (B613776) (CF) (e.g., 50-100 mM). At this concentration, the dye's fluorescence is self-quenched.

-

Create unilamellar vesicles by extrusion through polycarbonate membranes (e.g., 100 nm pore size).

-

-

Removal of External Dye:

-

Separate the CF-loaded liposomes from the non-encapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

-

-

Leakage Assay:

-

Dilute the purified liposomes into a cuvette containing iso-osmotic buffer. The fluorescence should be low due to quenching.

-

Monitor the fluorescence intensity over time using a fluorometer (e.g., λex ~490 nm, λem ~520 nm for CF).

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt all liposomes, releasing all the CF and achieving maximum fluorescence (100% leakage).

-

-

Data Analysis:

-

Calculate the percentage of leakage at any given time point (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 Where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding detergent.

-

Compare the leakage rates between liposomes with and without hopanoids. A lower rate of leakage indicates decreased membrane permeability.

-

Conclusion and Future Directions

Diplopterol and its derivatives are integral components of many bacterial membranes, acting as powerful modulators of membrane order, fluidity, and permeability. Their function as bacterial sterol surrogates provides a crucial mechanism for adaptation to environmental stress. The introduction of a hydroxyl group at the C-2 position of diplopterol is a compelling, albeit understudied, structural modification. Based on established biophysical principles, this compound is predicted to be a potent membrane-ordering agent, leveraging hydrogen bonding to create a more robust and impermeable membrane barrier than its non-hydroxylated counterpart.

Future research should focus on:

-

Identifying the C-2 Hydroxylase: Genomic and biochemical studies are needed to identify the enzyme responsible for this modification.

-

Direct Biophysical Studies: Synthesis of this compound is required for its direct testing in model membranes using techniques like fluorescence anisotropy, X-ray diffraction, and permeability assays to quantify its specific effects.

-

Physiological Role: Creating bacterial mutants capable of producing this compound (or knocking out its production) will be essential to elucidate its specific role in stress tolerance and cell physiology.

References

2-Hydroxydiplopterol: A Comprehensive Technical Guide to its Natural Sources, Production, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydiplopterol, a pentacyclic triterpenoid (B12794562) of the hopane (B1207426) class, has garnered scientific interest due to its cytotoxic properties. First identified in a marine-derived fungus, this compound has since been discovered in a terrestrial plant species, suggesting a broader distribution than initially understood. This technical guide provides an in-depth overview of the known natural sources and producers of this compound, details the experimental protocols for its isolation and identification, and outlines its putative biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Producers

To date, this compound has been isolated from two distinct natural sources: a fungus and a plant. This distribution across different biological kingdoms highlights the compound's unique biosynthetic origins and potential ecological roles.

Fungal Producers

The first reported isolation of this compound was from the halotolerant fungus Aspergillus variecolor B-17 [1][2][3][4]. This marine-derived fungal strain was found to produce the compound as a secondary metabolite. Fungi, particularly those from the genus Aspergillus, are well-documented producers of a diverse array of bioactive natural products.

Plant Sources

Subsequent to its discovery in fungi, this compound was isolated from the plant Arisaema jacquemontii , a herb belonging to the Araceae family[5]. This discovery marked the first instance of the compound being identified from a plant source. A. jacquemontii, commonly known as the cobra lily, has a history of use in traditional medicine, and the presence of cytotoxic compounds like this compound may contribute to its documented biological activities.

Quantitative Data

Quantitative data on the yield and concentration of this compound in its natural producers is limited in the current scientific literature. The primary focus of the existing studies has been on the isolation and structural elucidation of the compound. However, the available data on the amount of purified this compound obtained from a given quantity of starting material is summarized below.

| Producer Organism | Starting Material | Amount of Starting Material | Amount of this compound Isolated | Reference |

| Arisaema jacquemontii | Dried and powdered whole plant | 4 kg | 10 mg | [5] |

| Aspergillus variecolor B-17 | Fungal metabolites | Not specified | Not specified | [1][2][3][4] |

Note: The study on Aspergillus variecolor B-17 did not specify the starting quantity of fungal biomass or culture filtrate from which this compound was isolated.

Experimental Protocols

The following sections detail the methodologies employed for the extraction, isolation, and structural identification of this compound as reported in the scientific literature.

Extraction and Isolation from Arisaema jacquemontii

The protocol for isolating this compound from the whole plant of Arisaema jacquemontii is a multi-step process involving solvent extraction and chromatographic separation[5].

-

Sample Preparation: The whole plants of A. jacquemontii are collected, dried under shade, and then ground into a fine powder.

-

Extraction: The powdered plant material is soaked in chloroform (B151607) for an extended period (e.g., 10 days) to extract the secondary metabolites.

-

Solvent Evaporation: The chloroform extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude chloroform extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, typically using a mixture of hexane (B92381) and acetone.

-

Fractionation and Purification: Fractions are collected and monitored. The fraction containing this compound is further purified using flash column chromatography over silica gel with a specific hexane/acetone solvent system to afford the pure compound.

Isolation from Aspergillus variecolor B-17

The isolation of this compound from the halotolerant fungus Aspergillus variecolor B-17 involves the extraction of its metabolites followed by chromatographic purification[1][2][3][4]. While the detailed protocol is not as explicitly described as for the plant source, the general steps would involve:

-

Fungal Cultivation: Aspergillus variecolor B-17 is cultured in a suitable medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an appropriate organic solvent to isolate the metabolites.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques, likely including column chromatography over silica gel, to isolate and purify this compound.

Structural Identification

The definitive identification of this compound has been accomplished through a combination of spectroscopic and crystallographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR techniques, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are employed to elucidate the complex pentacyclic structure of the molecule and determine the connectivity of all atoms.

-

Single Crystal X-Ray Diffraction Analysis: This technique provides the absolute stereochemistry and a precise three-dimensional model of the molecule, confirming the structural assignment made by NMR[1][2][3][4].

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula of the compound.

Putative Biosynthetic Pathway

While the specific enzymatic steps for the biosynthesis of this compound have not been fully elucidated, its chemical structure as a hopanoid allows for the proposal of a putative biosynthetic pathway based on the well-established biosynthesis of diplopterol (B1670745) and other hopanoids[1][2]. Hopanoids are synthesized from the precursor squalene (B77637) through an oxygen-independent cyclization reaction.

The proposed pathway involves:

-

Squalene Formation: The biosynthesis begins with the formation of the C30 triterpene precursor, squalene, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

-

Cyclization to Diplopterol: Squalene undergoes a complex cyclization cascade catalyzed by the enzyme squalene-hopene cyclase (SHC) to form the pentacyclic hopane skeleton. The reaction is terminated by the quenching of a carbocation with water to yield diplopterol (hopan-22-ol).

-

Hydroxylation: The key structural feature of this compound is the presence of a hydroxyl group at the C-2 position in addition to the one at C-22. This suggests a subsequent hydroxylation step, likely catalyzed by a specific hydroxylase enzyme, which introduces the hydroxyl group onto the diplopterol scaffold. The exact nature of this enzyme in the producing organisms remains to be identified.

Visualizations

Experimental Workflow for Isolation from Arisaema jacquemontii

Caption: Workflow for the isolation of this compound.

Putative Biosynthetic Pathway of this compound

Caption: Proposed biosynthesis of this compound.

Conclusion

This compound is a noteworthy natural product with cytotoxic activity, found in both fungal and plant sources. While the full scope of its natural distribution and the specifics of its biosynthesis are still areas for further investigation, the existing research provides a solid foundation for future studies. This guide has synthesized the current knowledge on its natural producers, provided a framework for its isolation and identification, and proposed a logical biosynthetic pathway. It is hoped that this comprehensive overview will facilitate and inspire continued research into this promising molecule, potentially leading to new applications in medicine and biotechnology.

References

- 1. Hopanoids - Wikipedia [en.wikipedia.org]

- 2. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new cytotoxic pentacyclic triterpenoid from the halotolerant fungus Aspergillus variecolor B-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diplopterol - Wikipedia [en.wikipedia.org]

The Geochemical Significance of 2-Hydroxydiplopterol and Other Hopanoid Lipids: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Hopanoid lipids, including the prominent C30 hopanol 2-Hydroxydiplopterol (also known as diplopterol), are pentacyclic triterpenoids that serve as crucial molecular fossils and functional components in bacterial membranes. Their remarkable preservation in the geological record provides an invaluable window into the history of microbial life and paleoenvironmental conditions. In living organisms, they are structural analogues to eukaryotic sterols, modulating membrane fluidity and permeability. This technical guide delves into the core geochemical significance of this compound and related hopanoids, presenting quantitative data, detailed experimental protocols for their analysis, and an exploration of their biogeochemical pathways. Furthermore, this guide touches upon the emerging relevance of hopanoids in the context of drug development, particularly in addressing multidrug resistance.

Introduction: Hopanoids as Molecular Fossils and Membrane Modulators

Hopanoids are a class of natural products synthesized primarily by bacteria and are structurally similar to eukaryotic sterols like cholesterol.[1][2] Their robust pentacyclic carbon skeleton allows them to persist in sedimentary rocks for billions of years, making their diagenetic products, hopanes, some of the most abundant organic molecules on Earth.[3][4] The presence and distribution of specific hopanoids, such as this compound, in the rock record serve as powerful biomarkers for tracing the evolutionary history and ecological impact of bacteria.[5]

In extant bacteria, hopanoids are integral components of cell membranes, where they are thought to regulate fluidity, decrease permeability, and enhance stability against environmental stressors such as extreme pH, temperature, and osmotic pressure. This compound, in particular, has been shown to order lipid bilayers by interacting with lipid A in the outer membranes of Gram-negative bacteria, a function analogous to that of cholesterol in eukaryotic membranes. This membrane-ordering effect has significant implications for various cellular functions, including the activity of membrane-bound proteins.

Quantitative Distribution of this compound and Other Hopanoids

The abundance of this compound and other hopanoids can vary significantly depending on the bacterial species and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Hopanoid Content in Selected Bacterial Cultures

| Bacterial Species | Hopanoid(s) | Concentration | Reference |

| Rhodopseudomonas palustris TIE-1 | Diplopterol, 2-Me-Diplopterol, BHT, 2-Me-BHT | ~3% of total lipid extract | [wu2015quantitative] |

| Methylobacterium extorquens | Diplopterol, 2-Me-Diplopterol, BHT-GCE, BHT-CE | Enriched in the outer membrane | [saenz2015hopanoids] |

| Geobacter sulfurreducens | Diploptene, Elongated hopanoids | Present in anaerobically grown cells | [fischer2005occurrence] |

| Crocosphaera watsonii | Bacteriohopanepolyols (BHPs) | High membrane content | [saenz2012hopanoids] |

| Nostoc punctiforme | Bacteriohopanepolyols (BHPs) | mg/g of lyophilized cellular material | [kulkarni2015lack] |

Table 2: Concentration of Hopanoids in Environmental Samples

| Environment | Hopanoid(s) | Concentration Range | Reference |

| Lake Albano Sediments (Holocene) | Diplopterol | High relative abundance in young Holocene | [sadori2008holocene] |

| California Current Water Column (Anoxic Zone) | Bacteriohopanepolyols (BHPs) | 5- to 7-fold increase in concentration | [sahin2013composite] |

| High Latitude Soils | Nucleoside-bacteriohopanepolyols | Variable, indicates environmental control | [ocleirigh2021occurrence] |

| Saline Lacustrine Crude Oils | C27 to C35 Hopanes | C30 hopane (B1207426) is dominant | [zheng2021origin] |

| Lake Cadagno & Voua de la Motte Sediments | Bacteriohopanetetrol (BHT) | Found in anoxic zones | [kavran2009investigation] |

Biogeochemical Pathways of this compound

The journey of this compound from its biosynthesis in a bacterial cell to its ultimate preservation as a hopane in sedimentary rock is a multi-stage process.

Biosynthesis of Hopanoids

Hopanoid biosynthesis begins with the cyclization of the linear triterpenoid (B12794562) precursor, squalene. This reaction is catalyzed by the enzyme squalene-hopene cyclase (SHC) and, notably, does not require molecular oxygen. This has led to the hypothesis that hopanoids may have served as sterol surrogates in early life before the atmosphere became oxygenated. Following the formation of the initial hopene structure, a series of enzymatic modifications can occur, leading to a diverse array of hopanoid structures, including the formation of this compound (diplopterol) and more complex bacteriohopanepolyols (BHPs).

Diagenetic Transformation

Following the death of the organism and burial in sediments, hopanoids like this compound undergo a series of chemical transformations known as diagenesis. These processes, which occur over geological timescales, involve the loss of functional groups and changes in stereochemistry. This compound is defunctionalized and reduced to form the corresponding hopane, the stable molecular fossil found in petroleum and ancient sedimentary rocks. The preservation of these hopane structures provides a robust record of past bacterial communities.

Experimental Protocols for Hopanoid Analysis

The analysis of hopanoids from environmental samples or bacterial cultures requires a multi-step process involving extraction, separation, and identification.

Lipid Extraction (Bligh & Dyer Method)

This protocol is a widely used method for the total lipid extraction from wet biomass.

-

Homogenization: Homogenize the wet sample (e.g., cell pellet, sediment) with a mixture of chloroform (B151607), methanol, and water in a ratio of 1:2:0.8 (v/v/v).

-

Phase Separation: Add additional chloroform and water to the homogenate to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water). Centrifuge the mixture to separate the phases.

-

Collection: The lipids will be in the lower chloroform layer. Carefully collect this layer.

-

Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract (TLE).

Derivatization for GC-MS Analysis (Acetylation)

To increase the volatility of hopanols for gas chromatography, hydroxyl groups are typically derivatized.

-

Reagent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous pyridine (B92270) and acetic anhydride.

-

Reaction: Add the derivatizing agent to the dried TLE.

-

Incubation: Heat the mixture at 60-70°C for 30-60 minutes.

-

Drying: Evaporate the reagents under a stream of nitrogen.

-

Resuspension: Redissolve the derivatized lipids in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for injection into the GC-MS.

Instrumental Analysis

The following diagram outlines a general workflow for the instrumental analysis of hopanoids.

Relevance to Drug Development

While the primary significance of hopanoids has been in geochemistry and microbiology, their structural and functional similarity to sterols opens avenues for exploration in drug development. Triterpenoids, the broader class to which hopanoids belong, are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.

A particularly compelling area of research is the link between hopanoids and antibiotic resistance. Studies have shown that bacteria lacking hopanoids exhibit increased sensitivity to certain antibiotics and are less able to perform multidrug efflux, a key mechanism of drug resistance. This suggests that the hopanoid biosynthetic pathway could be a novel target for the development of drugs that either act as direct antimicrobials or as adjuvants that resensitize resistant bacteria to existing antibiotics. The disruption of hopanoid production could compromise the integrity of the bacterial membrane, making the pathogen more susceptible to antimicrobial agents.

Conclusion

This compound and other hopanoids are molecules of profound geochemical importance, providing a rich narrative of bacterial life and evolution etched in the rock record. Their functional role as membrane stabilizers in living bacteria underscores their fundamental biological significance. The analytical techniques for their study are well-established, allowing for detailed investigations into their distribution and abundance. Furthermore, the emerging connection between hopanoids and bacterial drug resistance highlights their potential as targets for novel therapeutic strategies. Continued research into the multifaceted roles of these fascinating lipids will undoubtedly yield deeper insights into both Earth's history and new frontiers in medicine.

References

- 1. Hopanoids Play a Role in Membrane Integrity and pH Homeostasis in Rhodopseudomonas palustris TIE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hopanoids in marine cyanobacteria: probing their phylogenetic distribution and biological role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hopanoids - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

2-Hydroxydiplopterol: A Potential Fungal Biomarker for Specialized Environments

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydroxydiplopterol (B563175) is a pentacyclic triterpenoid (B12794562) of the hopanoid class, first isolated from the halotolerant fungus Aspergillus variecolor B-17.[1][2] Hopanoids are recognized as significant biomarker molecules, often referred to as "molecular fossils," due to their stability and preservation in the geological record, providing insights into ancient microbial life.[3] While hopanoids are widespread in bacteria, the discovery of this compound in a fungus suggests its potential as a specific biomarker for distinguishing certain fungal metabolic pathways, particularly in unique ecological niches such as high-salinity environments. This technical guide provides a comprehensive overview of this compound, its biosynthesis, analytical methodologies for its detection, and its potential applications in microbiology and drug discovery.

Data Presentation

| Hopanoid | Microorganism | Abundance/Concentration | Reference |

| Diplopterol (B1670745) | Rhodopseudomonas palustris TIE-1 | Not explicitly quantified, but a major hopanoid | (Welander et al., 2009) |

| Bacteriohopanetetrol (BHT) | Rhodopseudomonas palustris TIE-1 | Not explicitly quantified, but a major hopanoid | (Welander et al., 2009) |

| 2-Methyldiplopterol | Rhodopseudomonas palustris TIE-1 | ~12-34 times higher yield than diplopterol under optimized conditions | (Wu et al., 2015) |

| 2-Methylbacteriohopanetetrol (2Me-BHT) | Rhodopseudomonas palustris TIE-1 | ~2 times higher yield than BHT under optimized conditions | (Wu et al., 2015) |

| This compound | Aspergillus variecolor B-17 | Data not available |

Biosynthesis of this compound

The biosynthesis of hopanoids begins with the cyclization of squalene, a C30 isoprenoid precursor. In bacteria, this is an oxygen-independent process catalyzed by the enzyme squalene-hopene cyclase (SHC), which produces diploptene (B154308) or diplopterol.[3] The biosynthesis of this compound in Aspergillus variecolor likely follows a similar initial pathway to produce a diplopterol intermediate. The key differentiating step is the hydroxylation at the C-2 position of the hopanoid A-ring. In fungi, the modification of triterpenoid scaffolds, including hydroxylations, is commonly carried out by cytochrome P450 monooxygenases.[4][5][6][7] Therefore, it is proposed that a specific cytochrome P450 enzyme is responsible for the C-2 hydroxylation of a diplopterol precursor to yield this compound.

Below is a diagram illustrating the proposed biosynthetic pathway.

Experimental Protocols

The detection and quantification of this compound require specific analytical procedures, primarily based on gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.

Extraction of Hopanoids from Fungal Biomass

This protocol is adapted from methods used for the extraction of lipids from microbial cultures.

Materials:

-

Lyophilized fungal biomass

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Phosphate buffer

-

Sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Harvest fungal mycelia by filtration and freeze-dry to obtain a constant weight.

-

Grind the lyophilized biomass to a fine powder.

-

Perform a modified Bligh-Dyer extraction:

-

To the powdered biomass, add a mixture of chloroform:methanol:phosphate buffer (1:2:0.8 v/v/v).

-

Sonicate the mixture for 15-20 minutes in an ice bath.

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant.

-

-

To the supernatant, add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v), which will induce phase separation.

-

Centrifuge to clarify the layers.

-

Carefully collect the lower organic (chloroform) layer containing the lipids.

-

Dry the organic extract under a stream of nitrogen or using a rotary evaporator.

Derivatization for GC-MS Analysis

Hydroxylated hopanoids like this compound are not volatile enough for direct GC-MS analysis. Derivatization of the hydroxyl groups is necessary. Acetylation is a common method.

Materials:

-

Dried lipid extract

-

Acetic anhydride (B1165640)

-

Heating block or water bath

Procedure:

-

Resuspend the dried lipid extract in a vial with a 1:1 (v/v) mixture of pyridine and acetic anhydride.

-

Seal the vial tightly and heat at 60-70°C for 30-60 minutes.

-

After cooling, evaporate the pyridine and acetic anhydride under a gentle stream of nitrogen.

-

Re-dissolve the derivatized sample in a suitable solvent for GC-MS analysis (e.g., hexane (B92381) or ethyl acetate).

GC-MS Analysis of Derivatized this compound

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms)

GC Conditions (example):

-

Injector Temperature: 280°C

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 250°C

-

Ramp 2: 5°C/min to 320°C, hold for 15 minutes

-

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions (example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-800

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. The characteristic fragment ion for hopanoids at m/z 191 is typically monitored. For this compound, specific fragment ions resulting from the acetylated molecule should be determined from a full scan analysis of a standard or purified sample.

The following diagram outlines the experimental workflow for the analysis of this compound.

Potential as a Specific Biomarker

The specificity of this compound as a biomarker hinges on its distribution among microorganisms. To date, it has only been reported from the halotolerant fungus Aspergillus variecolor.[1][2] The absence of reports of this compound in bacteria, which are the primary producers of other hopanoids, suggests that the C-2 hydroxylation may be a specific fungal modification of the hopanoid skeleton.

Logical Relationship for Biomarker Potential:

If further research confirms that this compound is restricted to a narrow group of fungi, it could serve as a valuable biomarker for:

-

Chemotaxonomy: Differentiating specific fungal species or genera.

-

Environmental Microbiology: Indicating the presence and metabolic activity of these fungi in particular ecosystems, such as saline or hypersaline environments.

-

Bioprospecting: Screening for novel fungal strains with unique metabolic capabilities for drug discovery and industrial applications. The initial finding of cytotoxic activity for this compound highlights its potential in pharmaceutical research.[1][2]

Conclusion and Future Directions

This compound represents an intriguing expansion of the well-established family of hopanoid biomarkers. Its discovery in a fungus opens up new avenues for research into fungal lipid metabolism and its ecological significance. To fully realize its potential as a specific biomarker, future research should focus on:

-

Quantitative studies: Determining the concentration of this compound in Aspergillus variecolor under various growth conditions.

-

Distribution surveys: Screening a wide range of fungi and bacteria for the presence of this compound to establish its specificity.

-

Enzyme characterization: Identifying and characterizing the putative cytochrome P450 monooxygenase responsible for its biosynthesis.

-

Bioactivity screening: Further investigating the cytotoxic and other biological activities of this compound for potential drug development.

This technical guide provides a foundation for researchers and professionals to embark on the further exploration of this promising molecule.

References

- 1. This compound, a new cytotoxic pentacyclic triterpenoid from the halotolerant fungus Aspergillus variecolor B-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 enzymes in fungal natural product biosynthesis. | Semantic Scholar [semanticscholar.org]

- 6. Cytochrome P450 enzymes in fungal natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Traversing the fungal terpenome - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diplopterol (B1670745), a pentacyclic triterpenoid (B12794562) of the hopanoid class, represents a pivotal molecule in the study of bacterial membranes and evolutionary biochemistry. First identified in the mid-20th century, research into diplopterol and its related hopanoids has unveiled their crucial role as sterol surrogates in prokaryotes, influencing membrane fluidity, permeability, and stability. This technical guide delves into the seminal early research that laid the foundation for our current understanding of these ubiquitous natural products. We will explore the initial isolation and structure elucidation of diplopterol, early investigations into its biosynthesis, and the foundational experiments that established its function in bacterial membranes. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the pioneering work in this field, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.

Early Discovery and Structural Elucidation of Diplopterol

The journey into the world of hopanoids began not in the realm of microbiology, but in paleochemistry, with the discovery of their molecular fossils in ancient sediments.[1] It was the recognition of these stable pentacyclic structures in the geological record that spurred the search for their biological precursors.

First Isolation from a Natural Source

Diplopterol was first isolated in 1963 by Ueda and colleagues from the fronds of the fern Diplopterygium glaucum.[2] This initial discovery in a eukaryotic organism was a crucial first step, although it would later be understood that hopanoids are far more prevalent in bacteria.

Structure Determination

The determination of the chemical structure of diplopterol was a significant undertaking in an era before the routine use of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Early structural work relied on classical chemical degradation methods, elemental analysis, and infrared (IR) spectroscopy. The characteristic pentacyclic hopane (B1207426) skeleton was a key feature identified in these early studies.

The proposed biosynthesis of diplopterol involves a cascade cyclization of the terpenoid precursor squalene (B77637) by the enzyme squalene-hopene cyclase.[3] This highly efficient reaction forms nine stereogenic centers and five rings simultaneously.[3] The oxygen atom in the hydroxyl group of diplopterol is believed to originate from water, as the process occurs in the absence of molecular oxygen.[3]

Early Research on Hopanoid Distribution and Biosynthesis

Following the initial discoveries, the focus of research shifted to understanding the distribution of hopanoids in the biological world and the pathways of their formation. The pioneering work of Ourisson, Rohmer, and their collaborators was instrumental in establishing the prevalence of these molecules in bacteria.

Widespread Occurrence in Prokaryotes

A landmark 1984 study by Rohmer, Bouvier-Nave, and Ourisson surveyed approximately 100 strains of prokaryotes and found hopanoids in about half of them. This wide distribution pointed to a significant biological role for these compounds. The study revealed that C30 hopanoids, including diploptene (B154308) and diplopterol, are present in almost all hopanoid-containing prokaryotes. However, the major hopanoids were identified as the C35 bacteriohopanepolyols, with bacteriohopanetetrol (B1250769) being the most common.

Table 1: Early Findings on the Distribution of Hopanoids in Prokaryotes

| Taxonomic Group | Presence of Hopanoids | Predominant Hopanoids | Concentration (mg/g dry weight) |

| Cyanobacteria | Almost all examined | Bacteriohopanepolyols | 0.1 - 2 |

| Obligate Methylotrophs | Almost all examined | Bacteriohopanepolyols | 0.1 - 2 |

| Purple Non-sulfur Bacteria | All studied | Bacteriohopanepolyols | 0.1 - 2 |

| Chemoheterotrophs (Gram +/-) | Many diverse species | Bacteriohopanepolyols | 0.1 - 2 |

| Archaebacteria | Absent | N/A | N/A |

| Purple Sulfur Bacteria | Absent | N/A | N/A |

Biosynthesis from Squalene

Early biosynthetic studies established that hopanoids, like sterols, are derived from the cyclization of squalene. A key distinction, however, is that hopanoid biosynthesis does not require molecular oxygen. This finding had profound evolutionary implications, suggesting that hopanoids could have served as sterol surrogates in early life forms before the atmosphere became oxygen-rich.

The direct cyclization of squalene to form the hopanoid skeleton is a remarkable enzymatic feat. The proposed mechanism involves a cascade of ring closures initiated by the protonation of a terminal double bond in squalene.

Foundational Studies on the Function of Diplopterol in Membranes

The structural similarity between hopanoids and sterols led to the early hypothesis that they perform analogous functions in biological membranes. This was a central theme in the early research conducted by Ourisson and Rohmer's group.

Sterol Surrogates in Bacterial Membranes

In a seminal 1979 paper, Rohmer, Bouvier, and Ourisson proposed that hopanoids act as "structural equivalents and phylogenetic precursors of sterols." They argued that the similar size, rigidity, and amphiphilic character of hopanoids allow them to play a role in membranes analogous to that of sterols in eukaryotes. This includes modulating membrane fluidity and permeability.

Early Experimental Evidence for Membrane Ordering

Early experiments using model membrane systems provided the first direct evidence for the membrane-ordering properties of hopanoids. These studies, often employing techniques like differential scanning calorimetry and fluorescence polarization, demonstrated that the incorporation of hopanoids into phospholipid bilayers led to a decrease in membrane fluidity.

Early Experimental Protocols

To provide a practical understanding of the early research, this section outlines some of the key experimental methodologies employed in the initial studies of diplopterol and hopanoids.

Extraction and Purification of Diplopterol

The initial isolation of diplopterol from natural sources involved classical natural product chemistry techniques.

Protocol for Extraction from Diplopterygium glaucum (adapted from Ueda et al., 1963)

-

Extraction: Dried and powdered fronds of D. glaucum were extracted with a non-polar solvent such as hexane (B92381) or ether.

-

Saponification: The crude extract was saponified with alcoholic potassium hydroxide (B78521) to remove fatty acids and other esters.

-

Chromatography: The non-saponifiable fraction was subjected to column chromatography on alumina (B75360) or silica (B1680970) gel. Elution with a gradient of solvents (e.g., hexane-ether mixtures) allowed for the separation of different triterpenoids.

-

Crystallization: Fractions containing diplopterol were combined, and the compound was purified by repeated crystallization from a suitable solvent like methanol (B129727) or acetone.

Structural Characterization Techniques

Early structure elucidation relied on a combination of spectroscopic and chemical methods.

-

Infrared (IR) Spectroscopy: Used to identify functional groups, such as the hydroxyl group in diplopterol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Early ¹H NMR was used to determine the number and types of protons in the molecule, providing crucial information about the carbon skeleton.

-

Mass Spectrometry (MS): Provided the molecular weight and fragmentation patterns, which were instrumental in confirming the hopanoid skeleton. A key diagnostic fragment for hopanoids is often observed at m/z 191.

-

Chemical Degradation: Classical methods such as oxidation and reduction were used to break down the molecule into smaller, identifiable fragments, helping to piece together the overall structure.

Conclusion

The early research on diplopterol and related hopanoids, spearheaded by pioneers like Ourisson and Rohmer, fundamentally changed our understanding of bacterial membranes and the evolution of life. Their work established the widespread occurrence of these sterol surrogates in prokaryotes, elucidated their biosynthetic origins, and provided the first experimental evidence for their crucial role in membrane structure and function. The foundational knowledge detailed in this guide continues to underpin modern research into the diverse biological roles of hopanoids, from their involvement in bacterial stress responses to their potential as targets for novel antimicrobial agents. As we continue to explore the microbial world, the legacy of this early research serves as a testament to the power of fundamental scientific inquiry.

References

Distribution of 2-Hydroxydiplopterol in Diverse Environmental Settings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriohopanepolyols (BHPs) are a class of pentacyclic triterpenoid (B12794562) lipids found in the membranes of a wide range of bacteria. Their structural diversity and stability in the geological record make them valuable biomarkers for studying past and present microbial communities and biogeochemical processes. Among these, 2-hydroxydiplopterol (B563175), a C-2 hydroxylated derivative of diplopterol (B1670745), is of growing interest due to its potential as a specific indicator for certain bacterial groups and environmental conditions. This technical guide provides an in-depth overview of the current knowledge on the distribution of this compound and related compounds in various environmental settings. It details the experimental protocols for their analysis, explores their biosynthesis, and discusses their potential biological roles, including in signal transduction.

Data Presentation: Distribution of Bacteriohopanepolyols

While quantitative data specifically for this compound are limited in publicly available literature, the distribution of closely related and co-occurring bacteriohopanepolyols provides critical context for its likely environmental niches. The following tables summarize the relative abundance of various BHPs in different environments. It is important to note that the presence and concentration of these compounds can be influenced by a multitude of factors including microbial community composition, temperature, pH, and oxygen availability.

Table 1: Relative Abundance of Major Bacteriohopanepolyols in Terrestrial Environments

| Environmental Setting | Bacteriohopanetetrol (BHT) & Isomers | Aminotriol | Aminotetrol & Aminopentol | Adenosylhopane & Derivatives | Other BHPs (e.g., BHT cyclitol ether) | Reference |

| Mineral Soils | Dominant | Present | Low Abundance | Present | Variable | [1] |

| Peat Bogs | Variable | Present | Higher abundance in methanotrophic zones | Present | Variable | [2] |

Table 2: Relative Abundance of Major Bacteriohopanepolyols in Aquatic and Sedimentary Environments

| Environmental Setting | Bacteriohopanetetrol (BHT) & Isomers | Aminotriol | Aminotetrol & Aminopentol | Adenosylhopane & Derivatives | Other BHPs (e.g., BHT II) | Reference |

| Marine Sediments (Suboxic/Anoxic) | Present | Present | Higher Abundance | Low Abundance | BHT II present | [3] |

| Cyanobacterial Mats | Dominant | Present | Variable | Present | 2-Me-BHP often present | [4] |

| Geothermal Systems | Present | Present | Variable | Present | Diverse and novel structures | [5] |

Experimental Protocols

The analysis of this compound and other BHPs requires specialized extraction and analytical techniques due to their amphiphilic nature and complex structures.

Lipid Extraction: Modified Bligh and Dyer Method

This is the most common method for extracting BHPs from environmental samples like sediments, soils, and microbial biomass.

-

Sample Preparation: Samples are typically freeze-dried and homogenized.

-

Extraction: A single-phase solvent mixture of chloroform (B151607), methanol, and a buffer (e.g., phosphate (B84403) or trichloroacetic acid) is added to the sample. The mixture is then subjected to ultrasonic extraction.

-

Phase Separation: Deionized water and chloroform are added to the extract to induce phase separation. The lower chloroform phase, containing the lipids, is collected. This step is repeated multiple times to ensure complete extraction.

-

Drying: The combined chloroform extracts are dried under a stream of nitrogen gas.

Analysis: Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS) for Non-derivatized BHPs

Modern analytical approaches favor the analysis of intact, non-derivatized BHPs to preserve structural information.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of methanol, water, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) hydroxide (B78521) is employed to achieve separation of the various BHP compounds.

-

-

Mass Spectrometry:

-

Ionization: Positive-ion electrospray ionization (ESI) is typically used.

-

Detection: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used to acquire accurate mass data.

-

Fragmentation: Tandem mass spectrometry (MS/MS) is performed to obtain structural information by fragmenting the parent ions. Specific fragmentation patterns can help in the identification of different BHP structures.

-

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of the hopanoid core structure begins with the cyclization of squalene (B77637) by the enzyme squalene-hopene cyclase (SHC) to form diploptene (B154308) or diplopterol. The subsequent modification at the C-2 position to introduce a hydroxyl group is not yet fully elucidated. However, the discovery of the hpnP gene, which encodes a radical SAM methylase responsible for C-2 methylation of hopanoids, provides a strong indication that enzymatic modification at this position is a controlled process. It is hypothesized that a specific hydroxylase enzyme, possibly a cytochrome P450 monooxygenase or a related enzyme, is responsible for the C-2 hydroxylation of the diplopterol backbone.

Proposed biosynthetic pathway for this compound.

Potential Role in Signal Transduction

Bacteriohopanepolyols, including this compound, are known to modulate the fluidity and permeability of bacterial membranes. They are often found enriched in lipid rafts, which are microdomains within the cell membrane that serve as platforms for protein assembly and signal transduction. While a direct signaling pathway involving this compound has not been identified, it is plausible that its presence influences the activity of membrane-bound sensor kinases in two-component signal transduction systems. These systems are a primary means by which bacteria sense and respond to environmental changes. Changes in membrane properties, induced by the incorporation of specific BHPs, could trigger conformational changes in these sensor proteins, initiating a downstream signaling cascade.

Conceptual model of this compound's influence on signaling.

Experimental Workflow

The overall workflow for the analysis of this compound from environmental samples involves a series of steps from sample collection to data analysis.

General experimental workflow for this compound analysis.

Conclusion

This compound and other bacteriohopanepolyols are significant biomarkers with the potential to provide detailed insights into microbial ecology and biogeochemistry. While direct quantitative data for this compound remain to be extensively documented, the analytical frameworks and biosynthetic understanding are rapidly advancing. Future research focusing on the targeted quantification of C-2 hydroxylated hopanoids in diverse environments, coupled with genomic studies to identify the responsible hydroxylase enzymes, will be crucial. For drug development professionals, understanding the role of these molecules in modulating bacterial membrane properties could open new avenues for the development of novel antimicrobial agents that target membrane integrity and signaling.

References

- 1. Hopanoid distributions differ in mineral soils and peat: a re-evaluation of hopane-based pH proxies | Advances in Geochemistry and Cosmochemistry [journals.uu.se]

- 2. Influence of temperature on the δ13C values and distribution of methanotroph‐related hopanoids in Sphagnum‐dominated peat bogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. 2-Methylhopanoids as biomarkers for cyanobacterial oxygenic photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. theses.ncl.ac.uk [theses.ncl.ac.uk]

Methodological & Application

Application Notes and Protocols for the Extraction of 2-Hydroxydiplopterol from Soil Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydiplopterol (B563175) is a bacteriohopanepolyol (BHP), a class of lipids found in the cell membranes of various bacteria. These molecules are of significant interest in geochemical and environmental research as biomarkers for specific bacterial populations and processes. In the context of drug development, the unique structures of bacteriohopanepolyols present potential scaffolds for novel therapeutic agents. This document provides a detailed protocol for the extraction, purification, and analysis of this compound from soil samples, compiling established methods for robust and reproducible results. The primary recommended analytical method is Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the analysis of the intact, non-derivatized molecule. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization is also presented.

Data Presentation

Table 1: Comparison of Extraction Methods for Bacteriohopanepolyols

| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery |

| Modified Bligh & Dyer | Single-phase solvent extraction (chloroform/methanol/water) followed by phase separation to partition lipids into the organic layer. | Widely used, effective for a broad range of lipids, including polar BHPs. | Use of chlorinated solvents, can be labor-intensive. | Good recovery for most BHPs, though some highly polar composite BHPs may partition into the aqueous phase[1]. |

| Direct Acetylation | Acetylation of hydroxyl groups directly on the soil matrix followed by extraction. | May improve recovery of some composite BHPs. | Harsher conditions can lead to degradation of some compounds. | Higher yields for some composite BHPs compared to Bligh & Dyer[1]. |

| Methanolysis | Acid hydrolysis to cleave ester linkages followed by extraction. | Can release bound lipids. | Harsher conditions can alter the original structure of the molecule. | Higher yields for some composite BHPs compared to Bligh & Dyer[1]. |

Table 2: UHPLC-MS/MS Parameters and Performance Data for BHP Analysis

| Parameter | Value | Reference |

| Column | Waters Acquity BEH C18 (2.1 x 150 mm, 1.7 µm) or ACE Excel C18 | [2][3] |